molecular formula C10H16O3 B15160602 Ethyl 6-methyl-3-oxohept-4-enoate CAS No. 820215-84-7

Ethyl 6-methyl-3-oxohept-4-enoate

Cat. No.: B15160602
CAS No.: 820215-84-7
M. Wt: 184.23 g/mol
InChI Key: HNYFTVJVFGEEDD-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxohept-4-enoate is an α,β-unsaturated ester characterized by a seven-carbon backbone with a ketone group at position 3, a double bond at position 4, and a methyl substituent at position 6. Its molecular formula is C₉H₁₄O₃ (molecular weight: 170.21 g/mol). This compound belongs to the class of keto esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and flavorants. The conjugated system formed by the ketone and double bond may confer reactivity in cycloadditions, nucleophilic attacks, or reductions.

Properties

CAS No.

820215-84-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 6-methyl-3-oxohept-4-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h5-6,8H,4,7H2,1-3H3

InChI Key

HNYFTVJVFGEEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxohept-4-enoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C. This is followed by the addition of n-butyllithium and allyl bromide, resulting in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Ethyl 6-methyl-3-oxohept-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxohept-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the conjugated double bond and the keto group, which can facilitate various chemical transformations.

Comparison with Similar Compounds

Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6)

Structural Differences :

  • Functional Groups : The ketone is at position 4 instead of 3, and the double bond is at position 6 rather than 3.

Physicochemical Properties :

  • Both share the molecular formula C₉H₁₄O₃ (MW 170.21 g/mol), highlighting their status as positional isomers.
  • Differences in polarity and boiling/melting points are expected due to altered functional group positions, though experimental data are unavailable .

(E)-3-Methyl-6-oxohex-2-enyl Acetate

Structural Features :

  • Functional Groups: Contains an acetate ester (vs. ethyl ester) and a conjugated enone system (C2–C3 double bond and C6 ketone).
  • Synthesis : Prepared via HIO₄·2H₂O-mediated oxidation in THF/Et₂O, yielding 80% of the product .

Key Data :

  • 1H-NMR: δ 9.78 (s, CHO), 5.39–5.34 (m, =CH), confirming the enone structure.
  • ESI-MS : m/z 193.1 [M+Na]⁺.
  • Reactivity: The conjugated enone may enhance participation in Diels-Alder reactions or Michael additions compared to non-conjugated systems.

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

Structural Divergence :

  • Cyclic vs. Acyclic: These are cyclohexenone derivatives with aryl substituents, contrasting with the linear structure of the target compound.
  • Synthesis : Formed via base-catalyzed condensation of ethyl acetoacetate with arylprop-2-en-1-ones, followed by recrystallization .

Bioactive Esters in Ethyl Acetate Extracts

These compounds exhibit antifungal and antioxidant properties, as shown in Tables 23, 26, and 3 . The target compound’s bioactivity remains unstudied in the provided evidence, suggesting a gap for future research.

Biological Activity

Ethyl 6-methyl-3-oxohept-4-enoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and features a keto group along with an alkene, which may contribute to its reactivity and biological interactions. The structure can be represented as follows:

Ethyl 6 methyl 3 oxohept 4 enoate\text{Ethyl 6 methyl 3 oxohept 4 enoate}

Biological Activity Overview

The biological activity of this compound has been investigated for its effects on various cellular processes. Notably, its potential as an anti-cancer agent has been highlighted in several studies.

  • Antiproliferative Activity : this compound exhibits antiproliferative effects against certain cancer cell lines, likely through the induction of apoptosis and inhibition of cell cycle progression.
  • Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, influencing the synthesis of fatty acids and other biomolecules.

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined at approximately 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.

Study 2: Enzymatic Reduction

Research on the microbial reduction of keto esters demonstrated that this compound could be reduced by various strains of yeast, yielding different stereoisomers with potential biological activities. The stereochemical outcomes were influenced by the type of microorganism used, showcasing the compound's versatility in synthetic applications.

Data Table: Biological Activity Summary

Activity Cell Line Concentration (µM) IC50 (µM) Mechanism
AntiproliferativeMCF7 (Breast Cancer)>20~15Apoptosis induction
Enzymatic ReductionSaccharomyces cerevisiaeVariesN/AStereoselective reduction

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Aldol Condensation : Starting from simple aldehydes and ketones.
  • Microbial Reduction : Utilizing specific strains of yeast or bacteria to achieve desired stereochemistry.

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